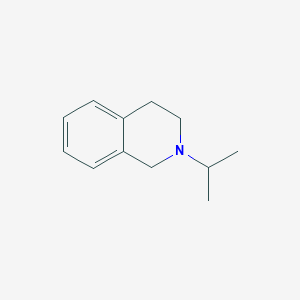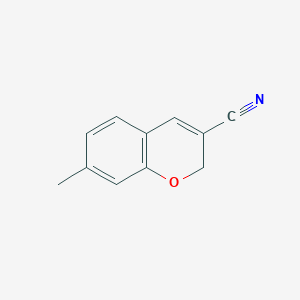
7-methyl-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in pharmaceuticals, materials science, and organic synthesis . The compound’s structure includes a chromene ring with a methyl group at the 7th position and a nitrile group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar starting materials and conditions. The use of catalysts such as lipase in ionic liquids has been explored to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted chromenes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Methyl-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-methyl-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The chromene ring can interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromene-3-carbonitrile: Lacks the methyl group at the 7th position.
4H-chromene-3-carbonitrile: Differs in the position of the double bond in the chromene ring.
7-Methyl-4H-chromene-3-carbonitrile: Similar structure but with a different position of the double bond.
Uniqueness
7-Methyl-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 7th position and the nitrile group at the 3rd position provides distinct properties compared to other chromene derivatives .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
7-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-5H,7H2,1H3 |
Clé InChI |
WPYUARFCSMBOHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


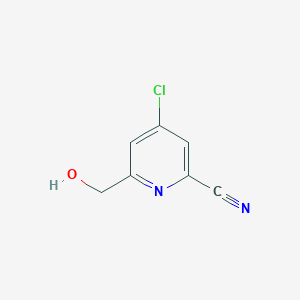

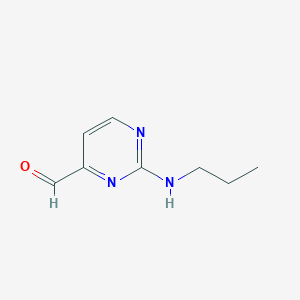


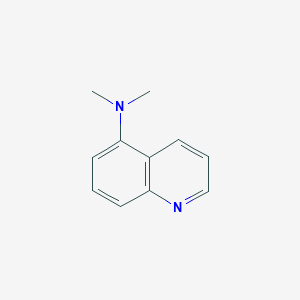
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)
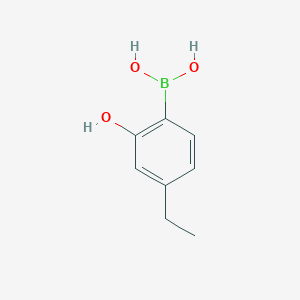
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
